Isobutyl p-toluenesulfonate
Overview
Description
Isobutyl p-toluenesulfonate, also known as 2-methylpropyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C11H16O3S and a molecular weight of 228.31 g/mol . It is commonly used in organic synthesis as a reagent and intermediate.
Mechanism of Action
Target of Action
It is a derivative of p-toluenesulfonic acid, which has been found to interact with enzymes such as Lysozyme C and Pro-cathepsin H . .
Mode of Action
It’s known that sulfonate esters like Isobutyl p-toluenesulfonate can act as alkylating agents , which means they have the potential to transfer their alkyl group to other molecules. This could potentially lead to changes in the function or activity of the target molecule.
Biochemical Pathways
Research on related compounds suggests that p-toluenesulfonate derivatives can be involved in various degradation pathways . For instance, p-toluenesulfonate can be degraded via p-sulfobenzoate and protocatechuate
Result of Action
As a potential alkylating agent , it could potentially modify the structure and function of target molecules, but the exact effects would depend on the specific targets and the context of the interaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonyl chloride with isobutyl alcohol. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under controlled temperature conditions to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl p-toluenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate group, which is a good leaving group . It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Elimination Reactions: These reactions can be induced by strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF).
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an alkoxide yields an ether, while reaction with an amine produces an amine derivative .
Scientific Research Applications
Isobutyl p-toluenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Propyl p-toluenesulfonate
- Butyl p-toluenesulfonate
Comparison: Isobutyl p-toluenesulfonate is unique due to its branched isobutyl group, which can influence its reactivity and steric properties compared to its linear counterparts . This can affect the outcome of reactions and the stability of the compound under various conditions.
Properties
IUPAC Name |
2-methylpropyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRPGAQCKHRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964110 | |
Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4873-56-7 | |
Record name | Isobutyl p-toluenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4873-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYL P-TOLUENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS60887388 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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